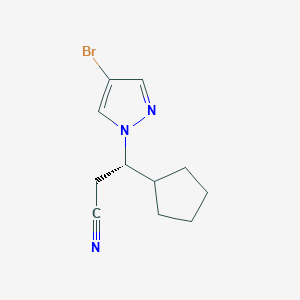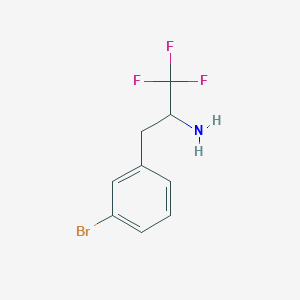
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methanol group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable pyridine derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
(3-Amino-5-(4-chlorobenzyl)pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-5-(4-bromobenzyl)pyridin-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Amino-5-(4-methylbenzyl)pyridin-2-yl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other substituents.
Propiedades
Fórmula molecular |
C13H13FN2O |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-7,17H,5,8,15H2 |
Clave InChI |
UPISNPVCTQNKKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=C(N=C2)CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)


![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)










